O-TBS Methyl Mycophenolate
Description
Overview of Mycophenolic Acid and its Derivatives in Academic Research
Mycophenolic acid (MPA) is a well-characterized natural product first isolated from the fungus Penicillium brevicompactum. researchgate.net In academic and clinical research, it is recognized as a potent, reversible, and uncompetitive inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH). tandfonline.compg.edu.plmostwiedzy.pl This enzyme is a critical rate-limiting step in the de novo biosynthesis pathway of guanine (B1146940) nucleotides. pg.edu.plnih.gov Because lymphocytes are highly dependent on this de novo pathway for their proliferation, its inhibition by MPA leads to a significant immunosuppressive effect. nih.govgoogle.com
The promising biological profile of MPA, which also includes antifungal, antiviral, and anticancer properties, has spurred extensive academic research into its derivatives. pg.edu.plgoogle.commostwiedzy.pl The primary goals of these research endeavors are to establish structure-activity relationships (SAR), enhance therapeutic efficacy, and potentially broaden clinical applications. pg.edu.pl Chemical modifications of the MPA molecule are a central theme in this research, achieved through both semi-synthetic approaches starting from the natural product and total synthesis strategies. pg.edu.pl
Prominent derivatives that have emerged from this research include simple salts and ester prodrugs. pg.edu.pl Mycophenolate mofetil (MMF), a 2-morpholinoethyl ester prodrug of MPA, was developed to improve bioavailability. nih.gov Upon administration, it is rapidly hydrolyzed by esterases to release the active MPA. nih.gov Other modifications explored in academic settings include the synthesis of conjugates with various molecules such as amino acids, acridines, and acridones to create novel compounds with potentially enhanced or new biological activities. tandfonline.comnih.govgumed.edu.plnih.gov Research has also focused on creating analogues by altering the side-chain of MPA to investigate their immunosuppressive activity. acs.org These studies collectively aim to develop new chemical entities with improved properties, contributing to the fields of medicinal chemistry and pharmacology. mostwiedzy.plnih.govmdpi.comnih.gov
Rationale for the Synthesis and Academic Study of O-TBS Methyl Mycophenolate
The synthesis of complex derivatives of mycophenolic acid often requires a strategic approach involving the use of protecting groups. The MPA molecule has two primary reactive sites: a carboxylic acid group and a phenolic hydroxyl group. researchgate.net Direct chemical modification, such as esterification of the carboxylic acid, can be complicated by the reactivity of the phenolic group, which may lead to undesired side reactions, such as macrolactonization or unwanted esterifications, making purification difficult. tandfonline.comtandfonline.com
To overcome this challenge, chemists employ protecting group strategies to temporarily block the phenolic hydroxyl group, thereby directing reactions to the carboxylic acid terminus. This compound is an intermediate created for this specific purpose. as-1.co.jp The "O-TBS" designation refers to the tert-butyldimethylsilyl (TBS) ether formed at the phenolic oxygen. The TBS group is a widely used silyl (B83357) ether protecting group in organic synthesis because it is robust enough to withstand many reaction conditions but can be removed selectively when desired. tandfonline.comtandfonline.com
The synthesis of O-TBS protected MPA involves treating MPA with a silylating agent like tert-butyldimethylsilyl chloride. tandfonline.comacs.org Depending on the reaction conditions, this can lead to the protection of both the phenolic and carboxylic acid groups. tandfonline.comacs.org A subsequent selective hydrolysis (desilylation) of the silyl ester can then yield the desired intermediate where only the phenolic group remains protected, leaving the carboxylic acid free for further modification. tandfonline.comacs.org This intermediate, which is a tert-butyldimethylsilyl ether of MPA, is then used in subsequent steps, such as esterification with various alcohols. tandfonline.comtandfonline.com this compound itself is the methyl ester of this O-TBS protected MPA. The rationale for its synthesis is therefore rooted in the need for a stable, chemically defined intermediate that facilitates the controlled and efficient synthesis of novel MPA analogues for further study. tandfonline.comvulcanchem.com
Scope and Objectives of Fundamental Chemical and Biological Inquiry on this compound
The primary objective of preparing and studying this compound is its utility as a key intermediate in synthetic organic chemistry. as-1.co.jp The compound is not typically the final target for biological evaluation itself, but rather a crucial stepping stone. The fundamental chemical inquiry focuses on its role in facilitating the synthesis of a diverse library of novel mycophenolic acid derivatives. tandfonline.compg.edu.pl By protecting the reactive phenolic group, the TBS ether allows chemists to perform selective modifications on the carboxylic acid part of the molecule, such as forming various esters or amides. tandfonline.comresearchgate.net After the desired modification is complete, the TBS protecting group can be efficiently removed, often using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride, to yield the final target compound. tandfonline.com
Data Tables
Table 1: Key Compounds in the Context of this compound Research
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role/Significance |
| Mycophenolic Acid (MPA) | C₁₇H₂₀O₆ | 320.34 | Parent compound; IMPDH inhibitor. google.com |
| Mycophenolate Mofetil (MMF) | C₂₃H₃₁NO₇ | 433.50 | Ester prodrug of MPA with improved bioavailability. pg.edu.plnih.gov |
| This compound | C₂₄H₃₆O₆Si | 448.62 | Silyl-protected synthetic intermediate. as-1.co.jp |
Properties
Molecular Formula |
C₂₄H₃₆O₆Si |
|---|---|
Molecular Weight |
448.62 |
Synonyms |
6-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3-dihydro-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl]-4-methyl-4-hexenoic Acid Methyl Ester |
Origin of Product |
United States |
Synthesis and Chemical Transformations
Strategies for the Laboratory Preparation of O-TBS Methyl Mycophenolate
The preparation of this compound hinges on two primary transformations of the starting material, Mycophenolic Acid (MPA): silylation of the phenolic hydroxyl group and esterification of the carboxylic acid moiety. The sequence of these reactions is critical for an efficient synthesis, with protection of the phenol (B47542) often preceding esterification to prevent competitive and undesired side reactions. nih.govnih.gov
The principal starting material for the synthesis of this compound is Mycophenolic Acid (MPA) . nih.govgoogle.com MPA is a well-characterized antibiotic produced by several species of the Penicillium fungus. nih.govgoogle.com Its structure features a complex benzofuran core with several functional groups, including a phenolic hydroxyl group and a carboxylic acid on a hexenoic acid side chain. nih.gov This bifunctional nature makes it an ideal precursor, as the two key reactive sites—the phenol and the carboxylic acid—can be selectively modified to yield the target compound. The other key reagents are a silylating agent, typically tert-Butyldimethylsilyl chloride (TBS-Cl) , and an esterifying agent, which is simply methanol (B129727) (CH₃OH) .
The protection of the phenolic hydroxyl group is a crucial step to ensure the selectivity of subsequent reactions. The tert-butyldimethylsilyl (TBS) group is an ideal choice due to its stability under a range of conditions and the availability of mild deprotection methods.
The silylation of the phenolic hydroxyl on Mycophenolic Acid is typically achieved by reacting it with tert-Butyldimethylsilyl chloride (TBS-Cl). This reaction requires a basic activator to proceed efficiently. commonorganicchemistry.com Imidazole is a commonly used catalyst and base for this transformation, which is generally carried out in a polar aprotic solvent like N,N-Dimethylformamide (DMF). The reaction proceeds smoothly at room temperature, forming a stable TBS ether. synarchive.com The bulky nature of the TBS group provides steric hindrance, protecting the phenolic oxygen from participating in undesired reactions during the subsequent esterification step. For more sterically hindered alcohols, a more powerful silylating agent like TBS-triflate (TBS-OTf) with a non-nucleophilic base such as 2,6-lutidine may be employed. commonorganicchemistry.comtotal-synthesis.com
Table 1: Representative Conditions for TBS Protection of Phenols
| Reagent | Base/Activator | Solvent | Temperature | Typical Yield |
|---|---|---|---|---|
| TBS-Cl | Imidazole | DMF | Room Temp. | >90% synarchive.com |
This is an interactive data table. You can sort and filter the data as needed.
Once the phenolic group is protected, the carboxylic acid of the O-TBS Mycophenolic Acid intermediate is converted to a methyl ester. Several standard esterification protocols can be employed.
One of the most direct methods is the Fischer-Speier esterification . This involves reacting the TBS-protected MPA with an excess of methanol in the presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), and heating the mixture to reflux. google.com
Alternatively, the carboxylic acid can be activated prior to reaction with methanol. A common method involves converting the carboxylic acid to an acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. google.com The resulting acid chloride is highly reactive and readily undergoes nucleophilic substitution with methanol, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. This method is often faster and can be performed at lower temperatures than Fischer esterification. google.com
Enzymatic methods have also been developed, using lipases such as Candida antarctica lipase B (CALB) to catalyze the esterification with methanol, offering a high degree of selectivity under mild conditions. google.comepo.org
Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. Key variables include temperature, reaction time, and the molar ratios of reagents. researchgate.net
For the silylation step, using a slight excess of TBS-Cl and imidazole ensures complete conversion of the starting material. The reaction is typically monitored by thin-layer chromatography (TLC) until the MPA is fully consumed.
For the Fischer esterification, using methanol as the solvent ensures a large excess is present, driving the equilibrium towards the product. Reflux temperatures are maintained for several hours to ensure completion. google.com One documented synthesis of Methyl Mycophenolate involved suspending MPA in methanol with concentrated sulfuric acid and warming the mixture at 30-35°C for eight hours, resulting in a 95% yield after filtration. google.com
In methods involving an acid chloride intermediate, careful control of temperature during the addition of the chlorinating agent and methanol is crucial to prevent side reactions. The use of a base like triethylamine or pyridine is standard to neutralize the generated HCl. google.com
Table 2: Comparison of Esterification Methods for Mycophenolic Acid Derivatives
| Method | Reagents | Solvent | Conditions | Typical Yield |
|---|---|---|---|---|
| Fischer-Speier | Methanol, cat. H₂SO₄ | Methanol | 30-35°C, 8 hours | 95% google.com |
| Acid Chloride | SOCl₂, then Methanol | Toluene or Ethyl Acetate | 20-25°C, ~2-3 hours | High google.comgoogle.com |
This is an interactive data table. You can sort and filter the data as needed.
Downstream Chemical Derivatization and Analog Generation from this compound
This compound serves as a valuable intermediate for the synthesis of other derivatives. The TBS protecting group can be selectively removed to unmask the phenolic hydroxyl, which can then be used in further chemical transformations.
The key to utilizing this compound as an intermediate is the ability to selectively cleave the silyl (B83357) ether bond without affecting the methyl ester or other sensitive functional groups in the molecule.
The most common and highly effective method for TBS deprotection is the use of a fluoride (B91410) ion source. Tetrabutylammonium (B224687) fluoride (TBAF) is the reagent of choice, typically used in a solvent like tetrahydrofuran (THF). commonorganicchemistry.com The fluoride ion has a very high affinity for silicon, leading to the rapid and clean cleavage of the Si-O bond under mild, neutral conditions that are fully compatible with the methyl ester functionality.
Acidic hydrolysis is another option. Reagents such as hydrochloric acid (HCl) in a protic solvent like methanol or ethanol can effectively remove the TBS group. commonorganicchemistry.com However, conditions must be carefully controlled. While phenolic TBS ethers are more labile to acid than alkyl TBS ethers, prolonged exposure or high acid concentrations can risk the hydrolysis or transesterification of the methyl ester. organic-chemistry.org Mild acidic conditions, such as acetic acid in a THF/water mixture, are sometimes employed to enhance selectivity. The use of certain catalysts can allow for chemoselective deprotection of aryl silyl ethers in the presence of esters and other base-sensitive groups. organic-chemistry.orgorganic-chemistry.org
Table 3: Common Reagents for Selective TBS Deprotection
| Reagent | Solvent | Conditions | Selectivity Notes |
|---|---|---|---|
| TBAF | THF | Room Temp. | Excellent; highly selective for silyl ethers, preserves esters. commonorganicchemistry.com |
| HCl | Methanol | Room Temp. | Effective, but risk of ester hydrolysis with prolonged time/heat. commonorganicchemistry.com |
| LiOAc | THF/H₂O | Reflux | Bifunctional catalyst for selective deprotection of aryl silyl ethers. organic-chemistry.org |
This is an interactive data table. You can sort and filter the data as needed.
Synthesis of Further Mycophenolic Acid Esters and Analogs for Research Purposes
The core structure of mycophenolic acid (MPA) has served as a scaffold for the synthesis of a diverse array of esters and analogs aimed at enhancing its therapeutic profile or exploring its biological activity. nih.gov Researchers have pursued these modifications to improve bioavailability, reduce toxicity, and expand the potential applications of MPA, particularly in the realm of immunosuppressive and anticancer agents. researchgate.netmostwiedzy.pl
A common strategy involves the esterification of the carboxylic acid group of MPA. This approach is exemplified by the synthesis of mycophenolate mofetil (MMF), the morpholinoethyl ester of MPA, which was developed to improve upon the gastrointestinal side effects observed with MPA administration. nih.gov The synthesis of MMF and other esters can be achieved through various methods, including reacting MPA with the corresponding alcohol under acidic conditions or via transesterification from a simpler alkyl ester, such as methyl mycophenolate. google.comwipo.intgoogle.com Enzymatic transesterification, utilizing enzymes like Candida antarctica lipase B (CAL B), presents a milder and more selective alternative to chemical methods. epo.org
Beyond simple esterification, researchers have synthesized a wide range of MPA analogs by modifying different parts of the molecule. These modifications include alterations to the hexenoic acid side chain, the aromatic ring, and the lactone moiety. For instance, monocyclic analogs lacking the lactone ring have been synthesized to investigate the structural requirements for cytotoxicity. nih.gov
Further synthetic efforts have focused on creating conjugates of MPA with other biologically active molecules. In one study, MPA was coupled with N-(ω-hydroxyalkyl)-9-acridone-4-carboxamides or N-(ω-hydroxyalkyl)acridine-4-carboxamides to generate ester conjugates. nih.gov This process required the protection of the phenolic hydroxyl group of MPA, often with a silyl ether protecting group, before esterification via methods like the Yamaguchi protocol. mostwiedzy.plnih.gov The resulting conjugates demonstrated higher potency in vitro compared to the parent MPA. nih.gov
Another area of investigation involves the synthesis of amino acid analogs of MPA. researchgate.netmostwiedzy.pl By coupling amino acids to the MPA structure, researchers have explored how these modifications influence the compound's biological activity. The cytotoxicity and antiproliferative activity of these analogs were found to be dependent on the specific amino acid used and the stereochemistry at the chiral center. mostwiedzy.pl
The table below summarizes a selection of synthesized MPA esters and analogs and the synthetic methods employed.
| Compound Type | Synthetic Method | Key Findings | References |
| Acridine/Acridone Ester Conjugates | Yamaguchi Esterification | Higher in vitro potency than MPA. nih.gov | mostwiedzy.plnih.gov |
| Amino Acid Analogs | Standard Peptide Coupling | Activity dependent on amino acid and stereochemistry. mostwiedzy.pl | researchgate.netmostwiedzy.pl |
| Monocyclic Analogs | Stepwise side chain introduction | Reduced cytotoxicity compared to MPA. nih.gov | nih.gov |
| Silyl-MPA Analogs | Silylation and Esterification | Potent cytotoxic activity against osteosarcoma cell lines. acs.org | acs.org |
| Alkyl Esters | Enzymatic Transesterification | Efficient and selective synthesis. epo.org | epo.org |
Consideration of Green Chemistry Principles in this compound Synthesis
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to pharmaceutical synthesis. nih.govastrazeneca.com While specific literature detailing the application of green chemistry to the synthesis of this compound is not abundant, the general principles can be readily applied to the synthesis of MPA and its derivatives.
The twelve principles of green chemistry provide a framework for sustainable chemical manufacturing. astrazeneca.comjddhs.com Key principles relevant to the synthesis of MPA derivatives include waste prevention, atom economy, the use of less hazardous chemical syntheses, designing safer chemicals, using safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, reducing derivatives, catalysis, and designing for degradation. jddhs.com
In the context of MPA synthesis, a significant advancement towards greener processes is the use of enzymatic catalysis. epo.org The enzymatic transesterification of MPA esters, for example, avoids the need for harsh acidic or basic catalysts and often proceeds under milder reaction conditions, reducing energy consumption and the formation of byproducts. epo.org This approach aligns with the principles of using catalysis and designing for energy efficiency. jddhs.com
Another green chemistry consideration is the choice of solvents. Traditional organic syntheses often rely on volatile and hazardous organic solvents. The principles of green chemistry encourage the use of greener alternatives, such as water, supercritical fluids, or solvent-free reaction conditions. nih.gov Research into the synthesis of MPA and its analogs could explore these alternative reaction media to minimize environmental impact.
Furthermore, the principle of reducing derivatives is particularly relevant to the synthesis of compounds like this compound, which involves the use of a protecting group (the TBS group). nih.gov While protecting groups are often necessary to achieve selective transformations, they add steps to a synthesis and generate waste. jddhs.com The development of synthetic routes that avoid or minimize the use of protecting groups is a key goal of green chemistry. astrazeneca.com This could involve the use of more selective reagents or catalytic methods that obviate the need for protection and deprotection steps.
Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another central tenet of green chemistry. jddhs.com Synthetic routes to MPA and its derivatives should be designed to maximize atom economy by minimizing the formation of byproducts. Catalytic reactions, such as those employing transition metals, can often achieve higher atom economy than stoichiometric reactions. jddhs.com
By integrating these green chemistry principles, the synthesis of this compound and other MPA derivatives can be made more sustainable, reducing the environmental footprint of these important research compounds.
Structural Elucidation and Advanced Analytical Characterization
Spectroscopic Techniques for Comprehensive Structural Confirmation
Spectroscopy provides fundamental insights into the atomic and molecular structure of O-TBS Methyl Mycophenolate.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within the this compound molecule. While specific experimental data for this particular derivative is not widely published, typical expected chemical shifts can be inferred from the known spectra of Mycophenolic Acid and related silyl-protected compounds.
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the protons of the mycophenolic acid backbone, the methyl ester, and the tert-butyldimethylsilyl (TBS) protecting group. Key expected resonances would include singlets for the methyl groups on the aromatic ring and the methyl ester, signals for the olefinic proton, and multiplets for the methylene groups in the hexenoic acid chain. The TBS group would exhibit two distinct singlets: one for the nine equivalent protons of the tert-butyl group and another for the six equivalent protons of the two methyl groups attached to the silicon atom.
¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule. This would include resonances for the carbonyl carbons of the lactone and the methyl ester, the aromatic carbons, the olefinic carbons, and the carbons of the aliphatic chain. The carbons of the TBS protecting group would also be visible at characteristic chemical shifts.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| TBS-CH₃ | ~0.2 | Singlet |
| TBS-C(CH₃)₃ | ~1.0 | Singlet |
| Ar-CH₃ | ~2.1 | Singlet |
| Ester-OCH₃ | ~3.7 | Singlet |
| Ar-OCH₃ | ~3.8 | Singlet |
| Olefinic-H | ~5.2 | Triplet |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Mass Spectrometry (MS and MS/MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is utilized to determine the molecular weight of this compound and to gain structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.
The expected monoisotopic mass of this compound (C₂₄H₃₆O₆Si) is approximately 448.2281 g/mol . In an MS experiment, the molecule would likely be observed as its protonated form [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or other ions.
Tandem mass spectrometry (MS/MS) would involve selecting the parent ion and subjecting it to collision-induced dissociation. The resulting fragmentation pattern would be characteristic of the molecule's structure, showing losses of the TBS group, the methyl ester, and other fragments of the mycophenolic acid core, further confirming the identity of the compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the various functional groups present in this compound. The IR spectrum would display characteristic absorption bands corresponding to the vibrations of specific bonds.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|
| C=O (Lactone) | ~1760 | Strong |
| C=O (Ester) | ~1735 | Strong |
| C=C (Olefinic) | ~1650 | Medium |
| C-O (Ether/Ester) | 1250-1000 | Strong |
The presence of the strong ester and lactone carbonyl peaks and the absence of a broad O-H stretch (which would be present in the unprotected Mycophenolic Acid) would be key indicators of the successful synthesis of the target molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, specifically related to its chromophores. The isobenzofuranone core of the mycophenolate structure contains a conjugated system that absorbs UV light. Mycophenolate compounds typically exhibit absorption maxima in the range of 215-305 nm. The exact λmax for this compound would be determined experimentally and could be used for quantitative analysis, for example, in conjunction with HPLC.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound. A reversed-phase HPLC method, likely using a C18 column, would be developed.
The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile or methanol (B129727). A gradient elution method, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the separation of compounds with a range of polarities.
Detection would typically be performed using a UV detector set at one of the absorption maxima of the compound (e.g., ~220 nm or ~250 nm). The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For preparative applications, the separated fractions corresponding to the pure compound can be collected.
Gas Chromatography (GC) for Volatile Byproducts and Purity (if applicable)
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), serves as a powerful tool for the analysis of this compound. Due to the introduction of the bulky and non-polar tert-butyldimethylsilyl (TBS) group, the volatility of the parent molecule, Methyl Mycophenolate, is significantly increased, making it amenable to GC analysis. This technique is highly effective for assessing the purity of a sample and for identifying any volatile byproducts that may be present from the synthesis or degradation processes.
The derivatization of phenolic compounds to their silyl (B83357) ethers is a common strategy in GC-MS analysis to improve their chromatographic properties and to generate characteristic mass spectra. For this compound, the analysis would focus on the retention time of the main peak, which is indicative of its identity under specific chromatographic conditions, and the detection of any minor peaks that would signify impurities.
In the mass spectrometer, tert-butyldimethylsilyl derivatives of phenolic compounds exhibit predictable fragmentation patterns. A hallmark of TBS-ethers is the facile cleavage of the tert-butyl group, resulting in a prominent fragment ion at [M-57]+, where M is the molecular weight of the compound. This characteristic loss is a strong indicator of the presence of the TBS protecting group and is invaluable for structural confirmation. Other fragmentation pathways can provide further structural information about the core mycophenolate structure.
Other Advanced Analytical Methodologies for Complex Mixture Analysis
Beyond the fundamental techniques, a range of hyphenated analytical methods are indispensable for the detailed analysis of complex mixtures containing this compound and for the comprehensive profiling of related impurities. These advanced methodologies offer enhanced separation efficiency and provide rich structural information, which is crucial for pharmaceutical development and quality control.
Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy (LC-NMR) are at the forefront of complex mixture analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is a cornerstone in the analysis of pharmaceutical compounds and their impurities. The high separation power of liquid chromatography is combined with the sensitive and specific detection capabilities of mass spectrometry. For this compound, LC-MS can be used to separate it from its precursors, such as Mycophenolic Acid and Methyl Mycophenolate, as well as from any process-related impurities or degradation products. The mass spectrometer provides molecular weight information and fragmentation data for each separated component, facilitating their identification.
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR represents a powerful combination for the unambiguous structural elucidation of components within a mixture without the need for prior isolation. As the separated compounds elute from the chromatography column, they flow through an NMR spectrometer, allowing for the acquisition of detailed structural information, including the connectivity of atoms. This is particularly useful for identifying unknown impurities or for confirming the structure of isomers that may be difficult to distinguish by mass spectrometry alone.
These hyphenated techniques are instrumental in creating a comprehensive impurity profile for this compound, ensuring a thorough understanding of its chemical composition and purity. ajrconline.orgijfmr.comrsisinternational.org
Molecular and Cellular Biological Investigations Pre Clinical and in Vitro Focus
Modulation of Enzyme Activity in Cell-Free Systems
The primary mechanism of action for mycophenolic acid and its derivatives is the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides. scbt.comwikipedia.org This pathway is critical for the proliferation of lymphocytes, which are highly dependent on it. wikipedia.org
Enzyme Kinetic Studies with Recombinant Inosine Monophosphate Dehydrogenase (IMPDH) Isoforms (IMPDH1, IMPDH2)
Mycophenolic acid (MPA) is a potent, reversible, and uncompetitive inhibitor of IMPDH. wikipedia.orgtandfonline.com There are two isoforms of this enzyme, IMPDH1 and IMPDH2. nih.gov MPA exhibits a preferential inhibition of the IMPDH2 isoform. nih.gov This selectivity is a cornerstone of its biological effect, as IMPDH2 is the isoform predominantly expressed in activated lymphocytes. nih.gov
While specific enzyme kinetic data such as IC50 or K_i_ values for O-TBS Methyl Mycophenolate against purified IMPDH1 and IMPDH2 are not detailed in the available literature, studies on various MPA derivatives provide context. For example, a study on new derivatives isolated from Penicillium bialowiezense showed potent IMPDH2 inhibitory activity, with some compounds having IC50 values between 0.84–0.95 μM, comparable to MPA itself. nih.gov Compounds like this compound are often designed as prodrugs; the ester and silyl (B83357) ether protecting groups can be hydrolyzed in vitro or in vivo to release the active MPA. nih.gov The inhibitory action is achieved by trapping a covalent enzyme-substrate intermediate (E-XMP*), which prevents the final hydrolysis step required to produce xanthosine (B1684192) monophosphate (XMP). researchgate.netresearchgate.net
Investigation of Structure-Activity Relationships (SAR) for Enzyme Inhibition
Structure-activity relationship (SAR) studies have elucidated the key structural features of the mycophenolic acid scaffold required for potent IMPDH inhibition. Research indicates that the functional groups at the C-5, C-7, and C-6' positions of the MPA molecule are important for its inhibitory activity. nih.gov
Key findings from SAR studies include:
Phthalide (B148349) Ring Region : The lactone ring structure is important, and replacing it with other cyclic or acyclic moieties, especially those with greater steric bulk, leads to a loss of potency. nih.gov
Phenolic Hydroxyl Group : A phenolic hydroxyl group, along with an adjacent hydrogen bond acceptor, is considered essential for high-potency inhibition. nih.gov
Aromatic Methyl and Methoxyl Groups : The aromatic methyl group is essential for activity. nih.gov The methoxyl group at the C-5 position is also important, as its demethylation increases hydrophilicity and lowers cell permeability. nih.gov
C-7 Position : this compound features a tert-butyldimethylsilyl (TBS) ether at the C-7 phenolic hydroxyl position. This modification serves as a protecting group. Such ester or ether bonds at the C-7 and C-6' positions are often designed to be hydrolyzed within cell cultures to release the active parent compound, MPA. nih.gov
Cellular Responses in Cultured Cell Lines
The inhibition of IMPDH by MPA derivatives leads to the depletion of guanosine (B1672433) and deoxyguanosine nucleotides, which in turn affects DNA and RNA synthesis, ultimately impacting cell proliferation, cell cycle progression, and survival. scbt.comnih.gov
Effects on Cell Proliferation and Viability (e.g., Lymphoid Cell Lines, Osteosarcoma Cell Lines)
The antiproliferative effects of mycophenolic acid and its derivatives have been demonstrated across various cell lines, particularly those that are rapidly dividing and reliant on the de novo purine (B94841) synthesis pathway.
Lymphoid Cell Lines: MPA selectively inhibits the proliferation of T- and B-lymphocytes. nih.govyoutube.com This effect is central to its immunosuppressive activity. Studies have shown that MPA suppresses the proliferation of natural killer (NK) cells stimulated with interleukins and reduces their cytotoxicity against cancer cell lines like K562 and Daudi. nih.gov The biological activity of MPA derivatives has also been evaluated in the Jurkat T-cell line. tandfonline.com
Osteosarcoma Cell Lines: IMPDH is often overexpressed in metastatic and chemo-resistant osteosarcoma cell lines. nih.gov Pharmacological inhibition of this enzyme can reduce cell viability and proliferation. nih.gov Mycophenolic acid has been shown to efficiently inhibit the growth of several human osteosarcoma cell lines. nih.gov
Below is a table summarizing the IC50 values of Mycophenolic Acid (MPA) against various osteosarcoma cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| MNNG/HOS | 0.46 - 7.3 |
| U2OS | 0.46 - 7.3 |
| SaOS-2 | 0.46 - 7.3 |
| MG-63 | 0.46 - 7.3 |
| 143B | 0.46 - 7.3 |
Data derived from a study screening FDA-approved drugs for growth inhibitory effects in human osteosarcoma cell lines. nih.gov
Impact on Cell Cycle Progression in Vitro
Depletion of the guanine nucleotide pool by IMPDH inhibition has a direct impact on cell cycle progression. Mycophenolic acid causes lymphocytes to arrest at the G1 checkpoint of the cell cycle, preventing their progression into the S phase where DNA replication occurs. youtube.com This inhibition of cell cycle proliferation has been demonstrated in peripheral blood lymphocytes using flow cytometry. nih.gov In other cellular models, such as osteosarcoma cells, MPA has been reported to cause cell cycle arrest in the S phase. nih.gov Similarly, in multiple myeloma cells, MPA derivatives induce G1-S phase cell cycle arrest. mdpi.com
Mechanisms of Apoptosis Induction in Cellular Models
Beyond cytostatic effects, mycophenolic acid and its derivatives can actively induce programmed cell death, or apoptosis. scbt.comnih.gov This pro-apoptotic effect contributes significantly to its therapeutic potential.
The mechanisms of apoptosis induction include:
Caspase-Dependence : In multiple myeloma cells, apoptosis induced by the MPA prodrug mycophenolate mofetil is caspase-dependent. nih.gov
Bax/Bcl-2 Ratio : Studies in intestinal cells have shown that MPA increases the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 and increases the activation of caspase-3. nih.gov
Guanosine Depletion : The induction of apoptosis is a direct consequence of IMPDH inhibition. The addition of exogenous guanosine, which bypasses the de novo synthesis pathway, can partially abolish the inhibition of cell proliferation and cytotoxicity, indicating that the effects are mediated by guanine nucleotide depletion. nih.govresearchgate.net
Activation-Induced Cell Death (AICD) : In T-cells, MPA has been shown to have a positive effect on regulatory apoptosis, specifically activation-induced cell death. nih.gov This can be measured by Annexin V staining, which detects cells in the early and late stages of apoptosis. tandfonline.comnih.gov
Investigation of Specific Cellular Pathways and Gene Expression
The primary mechanism of action of Mycophenolic Acid involves the targeted disruption of cellular nucleotide metabolism, which in turn modulates various signaling pathways and alters patterns of gene and protein expression.
Mycophenolic Acid is a potent, selective, non-competitive, and reversible inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH). nih.govnih.govscielo.br This enzyme catalyzes the conversion of inosine monophosphate (IMP) to xanthine (B1682287) monophosphate (XMP), which is the rate-limiting step in the de novo synthesis of guanosine nucleotides. nih.gov T- and B-lymphocytes are particularly dependent on this de novo pathway for their proliferation, making them highly susceptible to the effects of MPA. nih.govnih.gov
Inhibition of IMPDH leads to a significant depletion of the intracellular pools of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP). nih.govmdpi.com This depletion has a profound cytostatic effect on lymphocytes by halting DNA and RNA synthesis. drugbank.com Research in primary human T-lymphocytes has quantified the impact of MPA on ribonucleotide pools following mitogen stimulation. These studies demonstrate that MPA not only prevents the expansion of the GTP pool but can cause a drastic reduction in both GTP and ATP levels. nih.govresearchgate.net
| Cell Type | Parameter Measured | Observed Effect of MPA Treatment | Reference |
|---|---|---|---|
| Human T-lymphocytes | GTP Pool | Severe drop to approximately 10% of levels in unstimulated cells | researchgate.net |
| Human T-lymphocytes | ATP Pool | Reduction of up to 50% | researchgate.net |
| Human T-lymphocytes | Uridine Pools | Expanded | nih.gov |
| Human T-lymphocytes | CTP Pools | Remained at resting levels | nih.gov |
The disruption of nucleotide pools by Mycophenolic Acid has downstream consequences on the expression of numerous genes and proteins critical for cellular function, activation, and survival. In vitro studies have identified several key targets modulated by MPA. For example, by depleting GTP, MPA can suppress the glycosylation of adhesion molecules, thereby decreasing the expression of proteins that facilitate the recruitment of immune cells to sites of inflammation. nih.gov Furthermore, MPA has been shown to directly influence the transcription of genes involved in cellular metabolism, apoptosis, and immune response. nih.govnih.gov In naive T-cells, MPA can also affect epigenetic regulation by influencing the DNA methylation status of cytokine promoter regions, such as that of Interferon-gamma (IFNγ). nih.gov
| Gene/Protein | Cell Type | Observed Effect | Category | Reference |
|---|---|---|---|---|
| Isl1, Pax6, Glut-2, Glucokinase | Pancreatic β-cells | Significant down-regulation of gene expression | Metabolism & Function | nih.gov |
| Bax/Bcl2 Ratio | Pancreatic β-cells | Increased gene expression ratio | Apoptosis | nih.gov |
| Fas Ligand (FasL) | T-cells | Accumulation of protein expression | Apoptosis | nih.gov |
| Inducible Nitric Oxide Synthase (iNOS) | Rodent Fibroblasts | Inhibition of gene expression | Immune Response & Adhesion | nih.gov |
| Interferon Regulatory Factor 1 (IRF-1) | Rodent Fibroblasts | Inhibition of gene expression | Immune Response & Adhesion | nih.gov |
| CD25 | T-cells | Down-regulation of activation-induced expression | Immune Response & Adhesion | frontiersin.org |
| CD40, CD80, CD86, I-A, ICAM-1 | Murine Dendritic Cells | Dose-dependent reduction of expression | Immune Response & Adhesion | researchgate.net |
| IFNγ Promoter | Naive T-cells | Counteracted the stimulation-induced decrease in DNA methylation | Epigenetics | nih.gov |
Computational Chemistry and Molecular Modeling Studies
Computational methods are integral to understanding the interaction of Mycophenolic Acid with its biological target and for the rational design of new, potentially more effective analogs.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. openaccessjournals.comnih.gov This method has been extensively applied to study the interaction between MPA and its enzyme target, IMPDH. nih.govresearchgate.net Docking simulations place the MPA molecule into the three-dimensional structure of the IMPDH active site to calculate the most favorable binding pose and estimate the binding affinity.
These studies confirm that MPA binds within the active site of IMPDH. researchgate.net Specifically, it is understood to function as an NAD+ analogue, binding to the cofactor site and trapping a key covalent enzyme-substrate intermediate (E-XMP*), thus preventing the completion of the catalytic cycle. uq.edu.au The insights gained from these simulations, which reveal key interactions such as hydrogen bonds and hydrophobic contacts with specific amino acid residues in the active site, are crucial for understanding the mechanism of inhibition and for designing novel derivatives with improved potency or modified metabolic profiles. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For Mycophenolic Acid and its derivatives, QSAR studies have been conducted to understand which structural features are most important for potent IMPDH inhibition.
In a key 3D-QSAR study, researchers developed models using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) for a series of MPA analogs. nih.gov These models provide a quantitative correlation between the physicochemical properties of the molecules and their ability to inhibit IMPDH. The statistical robustness of these models is demonstrated by their high correlation coefficients, indicating strong predictive power.
| Model | Parameter | Value | Interpretation |
|---|---|---|---|
| CoMFA | q² (Cross-validated) | 0.805 | Indicates high internal predictive ability of the model. |
| r² (Non-cross-validated) | 0.969 | Indicates a strong correlation between predicted and observed activity. | |
| CoMSIA | q² (Cross-validated) | 0.620 | Indicates good internal predictive ability of the model. |
| r² (Non-cross-validated) | 0.935 | Indicates a strong correlation between predicted and observed activity. |
Data sourced from: nih.gov
The outputs of such QSAR models, often visualized as contour maps, highlight regions of the molecule where modifications (e.g., adding bulky groups, electron-withdrawing groups) are likely to increase or decrease inhibitory activity. nih.gov This information provides a rational basis for the design of new IMPDH inhibitors.
Pre Clinical Pharmacological and Mechanistic Studies Non Human Models
In Vitro and Ex Vivo Metabolism Studies
The metabolic conversion of Mycophenolate Mofetil is a critical step in its bioactivation and subsequent clearance. Studies using isolated non-human liver preparations have been fundamental in elucidating these pathways.
Metabolic Fate in Isolated Liver Microsomes and Hepatocytes (non-human origin)
In vitro models, such as isolated liver microsomes and hepatocytes, are standard tools for studying drug metabolism. nih.govresearchgate.net Microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of key drug-metabolizing enzymes like cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT). nih.govbioivt.com
The initial and primary metabolic step for MMF is its hydrolysis to the active metabolite, Mycophenolic Acid (MPA). researchgate.netcuni.cz This conversion is not primarily dependent on hepatic enzymes but is rapidly carried out by carboxyesterases present in the gut, blood, and various tissues. researchgate.netcuni.cz
Subsequent metabolism of MPA occurs predominantly in the liver. In non-human liver microsomes and hepatocytes, MPA undergoes extensive Phase II metabolism, primarily through glucuronidation. clinpgx.orgnih.gov Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes are the main catalysts for this reaction. nih.govfrontiersin.org The major metabolite formed is the inactive 7-O-mycophenolic acid glucuronide (MPAG). clinpgx.orgnih.gov A minor, but pharmacologically active, acyl-glucuronide metabolite is also formed. cuni.czclinpgx.org While glucuronidation is the main pathway, a minor Phase I metabolic pathway involving CYP enzymes has also been identified. clinpgx.org
Identification and Characterization of Metabolites and Metabolic Pathways
The metabolic pathways of MMF are well-characterized, leading to several key metabolites. The process begins with the hydrolysis of the MMF prodrug and proceeds to Phase I and Phase II transformations of the resulting active compound, MPA.
The primary metabolic pathway involves two main steps:
Hydrolysis: MMF is rapidly hydrolyzed by esterases to form the active moiety, Mycophenolic Acid (MPA). researchgate.netresearchgate.net
Glucuronidation: MPA is then primarily metabolized in the liver by UGT enzymes, particularly isoforms UGT1A9 and UGT1A8, to form the main metabolite, the inactive phenolic glucuronide MPAG. clinpgx.orgnih.govfrontiersin.org The UGT2B7 isoform is responsible for creating a minor acyl-glucuronide metabolite. cuni.cznih.gov
A secondary, minor pathway involves oxidation by cytochrome P450 enzymes (mainly CYP3A4 and CYP3A5) to form metabolites such as 6-O-desmethyl-MPA (DM-MPA). clinpgx.org MPAG, the major metabolite, is largely excreted in the urine but also undergoes enterohepatic recirculation, where it is excreted in bile, hydrolyzed back to MPA by gut bacteria, and reabsorbed. clinpgx.orgnih.gov
Table 1: Key Metabolites of Mycophenolate Mofetil and Their Formation
| Prodrug/Metabolite | Abbreviation | Formation Pathway | Key Enzymes | Pharmacological Activity |
|---|---|---|---|---|
| Mycophenolate Mofetil | MMF | N/A (Parent Prodrug) | N/A | Inactive |
| Mycophenolic Acid | MPA | Hydrolysis of MMF | Carboxyesterases | Active |
| Mycophenolic Acid 7-O-Glucuronide | MPAG | Glucuronidation of MPA | UGT1A9, UGT1A8, UGT1A1 | Inactive |
| Acyl-Mycophenolic Acid Glucuronide | AcMPAG | Glucuronidation of MPA | UGT2B7 | Active (weaker than MPA) clinpgx.org |
| 6-O-desmethyl-Mycophenolic Acid | DM-MPA | Oxidation of MPA | CYP3A4, CYP3A5 | Inactive clinpgx.org |
In Vivo Studies in Animal Models
Pharmacokinetic Profiles (Absorption, Distribution, Excretion) in Rodent Models
Pharmacokinetic studies in rodent models, particularly rats, have provided valuable data on the behavior of MMF and MPA in a whole-organism system.
Absorption: Following oral administration of MMF to rats, MPA is rapidly absorbed, with peak plasma concentrations (Tmax) occurring within 15 to 30 minutes. nih.govnih.gov The systemic availability of MPA after oral MMF administration in rats is high, calculated at approximately 60-85% depending on the dose. nih.gov A secondary peak in plasma concentration is often observed 6 to 12 hours after administration, which is indicative of enterohepatic circulation. nih.gov
Distribution: MPA is highly bound to plasma proteins, specifically albumin (over 97%). nih.govnih.gov The ratio of MPA concentration in plasma to erythrocytes is low, suggesting poor distribution into cellular components of the blood. nih.gov
Excretion: MPA disappears from systemic circulation in rats following a biexponential decay pattern. nih.gov The terminal elimination half-life in rats has been measured to be between 4.5 and 8.8 hours. nih.gov The primary route of excretion is via the urine, largely in the form of the MPAG metabolite (approximately 87%), with less than 1% of the dose excreted as unchanged MPA. clinpgx.orgnih.gov
Table 2: Selected Pharmacokinetic Parameters of Mycophenolic Acid (MPA) in Rats Following Mycophenolate Mofetil (MMF) Administration
| Parameter | Value | Reference |
|---|---|---|
| Time to Peak Concentration (Tmax) | 15 - 30 minutes | nih.gov |
| Elimination Half-Life (t½) | 4.49 - 8.18 hours | nih.gov |
| Oral Bioavailability | 63.6% - 84.3% | nih.gov |
| Plasma Protein Binding | >97% | nih.gov |
| Primary Route of Excretion | Urine (as MPAG) | nih.gov |
Biological Activity in Disease Models (e.g., inflammatory, antiviral, anti-proliferative models) focusing on mechanistic understanding
The unique mechanism of action of MMF lends itself to efficacy in a variety of disease models beyond transplantation.
Anti-proliferative Activity: The primary mechanism of MPA is the inhibition of IMPDH, which depletes the guanosine (B1672433) nucleotide pool required for DNA and RNA synthesis. nih.gov This selectively inhibits the proliferation of T and B lymphocytes. nih.gov This anti-proliferative effect has been demonstrated in vivo in mouse tumor models. Treatment with MMF significantly inhibited the growth of human tumor xenografts, including T-cell leukemia, B-cell lymphoma, and various adenocarcinomas, in athymic nude mice. nih.gov It also increased survival time in a murine lymphoma metastasis model. nih.gov
Anti-inflammatory Activity: MMF exerts anti-inflammatory effects through mechanisms beyond lymphocyte growth inhibition. By depleting guanosine nucleotides, MPA inhibits the glycosylation of adhesion molecules on lymphocytes and monocytes. researchgate.netnih.gov This suppression reduces the recruitment of these immune cells into sites of inflammation. researchgate.netnih.gov Furthermore, MPA can deplete tetrahydrobiopterin, a cofactor for inducible nitric oxide synthase (iNOS), thereby decreasing the production of tissue-damaging nitric oxide in inflammatory settings. researchgate.netnih.gov
Activity in Autoimmune Disease Models: MMF has shown significant efficacy in various animal models of autoimmune disease. nih.gov These include models for systemic lupus erythematosus (SLE), autoimmune glomerulonephritis, experimental autoimmune uveoretinitis, and diabetes. nih.govresearchgate.net Its ability to modulate both T and B cell pathways contributes to its immunosuppressive and anti-inflammatory effects in these models. nih.govresearchgate.net In a mouse model of diabetes, MMF was found to preferentially target IL-17+ (Th17) T cells. stanford.edu
Antiviral Activity: In addition to its immunosuppressive functions, MMF has demonstrated direct antimicrobial and antiviral activity against a range of pathogens in vitro, a mechanism that may be relevant in vivo. nih.gov
Impact on Immune Cell Populations and Functions in Animal Models
Studies in animal models have detailed the profound impact of MMF on the composition and function of immune cell populations.
Depletion of Lymphocyte Populations: Administration of MMF to healthy mice leads to a significant depletion of CD4+ T cells, CD8+ T cells, and B cells in lymphoid tissues, including lymph nodes and the spleen. frontiersin.org
Inhibition of Proliferation and Induction of Apoptosis: The core effect of MPA is the potent inhibition of T and B lymphocyte proliferation. nih.gov Studies show that MPA almost completely abrogates the proliferation of these cells when present before activation. frontiersin.org Additionally, MPA can induce apoptosis (programmed cell death) in activated T-lymphocytes, which may help eliminate clones of cells responding to antigenic stimulation. researchgate.net
Modulation of Regulatory T cells (Tregs): Beyond suppressing effector lymphocytes, MMF may also promote immune tolerance. Some studies suggest that MMF can induce the generation of Foxp3+ regulatory T cells (both CD4+ and CD8+), shifting the balance from activated effector T cells toward a more regulatory phenotype. nih.gov
Table 3: Summary of MMF/MPA Effects on Immune Cells in Animal Models
| Immune Cell Type | Effect | Mechanistic Detail | Reference |
|---|---|---|---|
| CD4+ T Cells | Depletion, Proliferation Inhibition, Apoptosis | IMPDH inhibition, Depletion of guanosine nucleotides | researchgate.netfrontiersin.org |
| CD8+ T Cells | Depletion, Proliferation Inhibition | IMPDH inhibition, Depletion of guanosine nucleotides | frontiersin.org |
| B Cells | Depletion, Proliferation Inhibition | IMPDH inhibition, Suppression of antibody formation | researchgate.netfrontiersin.org |
| Monocytes/Macrophages | Reduced Recruitment | Inhibition of adhesion molecule expression | researchgate.netnih.gov |
| Regulatory T Cells (Tregs) | Generation/Induction | Shift in Treg/Teff balance | nih.gov |
Role As a Synthetic Intermediate and Research Probe
Applications in the Synthesis of Novel Mycophenolic Acid Analogs
The protected nature of O-TBS Methyl Mycophenolate makes it an invaluable starting material for the synthesis of new analogs of Mycophenolic Acid (MPA). The TBS protecting group on the phenolic hydroxyl allows chemists to selectively perform reactions on other parts of the molecule, such as the carboxylic acid or the hexenoic acid side chain. This approach has been central to creating libraries of derivatives aimed at improving therapeutic properties or exploring biological activity.
A notable application is in the preparation of silyl-MPA derivatives. In one synthetic strategy, MPA is treated with a silyl (B83357) chloride, such as tert-butyldimethylsilyl chloride (TBS-Cl), in a solvent like dimethylformamide (DMF) to yield derivatives where one or both the phenolic hydroxyl and carboxylic acid groups are protected. acs.org For instance, the reaction can produce a disubstituted analog (where both sites are protected with TBS) or, through controlled reactions, lead to selectively protected compounds. acs.org These intermediates can then be selectively deprotected to yield novel analogs. acs.org
Researchers have synthesized various MPA analogs to evaluate their potential as anticancer agents, particularly for osteosarcoma. acs.org The cytotoxic activity of these new compounds is often tested against various cancer cell lines. For example, silyl-protected MPA analogs have demonstrated significant activity against osteosarcoma cell lines such as MNNG/HOS, U2OS, 143B, and SaOS-2. acs.org The modification of MPA through silylation has yielded compounds with potent cytotoxic effects, sometimes exceeding that of the parent compound against specific cell lines. acs.org
Below is a table summarizing the in vitro cytotoxicity of selected silyl-MPA analogs against human osteosarcoma cell lines.
| Compound | Modification | MNNG/HOS (IC₅₀ µM) | U2OS (IC₅₀ µM) | 143B (IC₅₀ µM) | SaOS-2 (IC₅₀ µM) |
| MPA (1) | Parent Compound | 4.00 | 1.99 | 2.51 | 0.64 |
| 2a | R¹R² = TBS | 5.43 | 2.40 | 1.36 | 1.70 |
| 2b | R¹R² = TBDPS | 5.85 | 1.18 | 2.15 | 1.45 |
| 2d | R¹ = TPS, R² = H | 2.27 | 1.01 | 0.64 | 1.07 |
| Data sourced from reference acs.org. IC₅₀ represents the concentration required to inhibit 50% of cell growth. |
Beyond silylation, this compound is a precursor for creating monocyclic analogs of MPA. nih.gov These studies often focus on simplifying the core structure to understand which chemical moieties are essential for biological activity. By using a protected intermediate, stepwise procedures can be employed to introduce or modify the (E)-4-methyl-4-hexenoic acid side chain onto a simplified phthalide-like ring system. nih.gov
Development of Conjugates and Prodrug Research
The design of prodrugs and conjugates of MPA is a key area of research aimed at improving bioavailability, achieving targeted drug delivery, or reducing side effects. nih.goveurekaselect.com this compound is an ideal intermediate for these synthetic endeavors. The methyl ester protects the carboxylic acid, allowing for modifications elsewhere, while the TBS group protects the phenol (B47542). This strategy gives chemists control over which part of the molecule to functionalize.
Chemical Design Principles: The core principle behind MPA prodrugs is to mask the active molecule, rendering it temporarily inactive and altering its physicochemical properties. nih.govnih.govnih.gov For example, converting the carboxylic acid to an ester, as seen in the clinically used Mycophenolate Mofetil (MMF), improves oral bioavailability. nih.gov The prodrug is designed to be stable until it reaches a specific physiological environment or is acted upon by a particular enzyme, at which point it releases the active MPA. nih.govscielo.br
Recent research has focused on creating conjugates for targeted delivery. For instance, MPA has been conjugated with dextran (B179266) to create a macromolecular prodrug for potential colon-targeted delivery in the treatment of inflammatory bowel disease (IBD). eurekaselect.com This approach is designed to prevent the release of MPA in the upper gastrointestinal tract, thereby mitigating local side effects. eurekaselect.com Another strategy involves creating prodrugs that can be activated by specific, localized catalysts. nih.gov Examples include nitrobenzyl ether and propargyl ether prodrugs of MPA, which are designed to release the active drug upon exposure to bacterial nitroreductase or a palladium catalyst, respectively. nih.gov
In Vitro Release Studies: A critical step in prodrug development is confirming that the active drug can be released from the prodrug form under the intended conditions. In vitro release studies are essential for this validation. For the catalytically activated MPA prodrugs, researchers incubated the compounds in a phosphate-buffered saline (PBS) solution with the appropriate solid-supported catalyst. nih.gov
The propargyl ether prodrug was incubated with Pd⁰-modified beads, leading to a clean and rapid conversion to the parent drug, MPA. nih.gov
The nitrobenzyl ether prodrug was combined with nitroreductase and its cofactor NADH, which also effectively released MPA. nih.gov
These studies confirmed the chemical design principle: the prodrugs were stable in buffer alone but were efficiently converted to MPA in the presence of their specific activating catalyst. nih.gov Furthermore, these prodrugs were shown to be inactive against the biological target of MPA, IMPDH, confirming that their masked state prevents biological activity until the active drug is released. nih.gov
Utilization as a Research Tool for Biological Target Identification and Validation
This compound and similar protected intermediates are crucial tools for validating the biological targets of MPA and understanding its mechanism of action. The primary target of MPA is the enzyme inosine-5′-monophosphate dehydrogenase (IMPDH), which is essential for the de novo synthesis of guanine (B1146940) nucleotides, particularly in proliferating lymphocytes. nih.govmostwiedzy.plresearchgate.net
By using a protected form like this compound, researchers can create a series of molecular probes. The TBS-protected hydroxyl group is generally considered essential for binding to IMPDH. Therefore, the protected intermediate itself can serve as a powerful negative control in biological assays. If an analog created from this intermediate, where the phenol remains protected, shows significantly reduced or no inhibition of IMPDH compared to MPA, it provides strong evidence for the importance of the free hydroxyl group in target engagement.
This principle was demonstrated in the development of novel MPA prodrugs, where the modified derivatives showed no significant IMPDH2 activity at concentrations where MPA completely inhibits the enzyme. nih.gov This lack of activity validates that the modification successfully masked the pharmacophore required for biological effect, confirming that the observed immunosuppressive effects are due to the released MPA and not the prodrug itself.
Furthermore, by starting with a protected core structure, chemists can systematically modify other parts of the molecule. This allows for the creation of a library of analogs that can be used to probe the binding pocket of IMPDH. By observing how different modifications affect enzyme inhibition, a detailed map of the pharmacophore can be constructed, validating the specific interactions between the drug and its target enzyme.
Contribution to the Fundamental Understanding of Structure-Activity Relationships within the Mycophenolate Class
The synthesis of diverse analogs, made possible by intermediates like this compound, has been instrumental in elucidating the structure-activity relationships (SAR) of the mycophenolate class. SAR studies define which chemical features of a molecule are critical for its biological activity and which can be modified.
Key SAR findings for mycophenolate analogs include:
The Phenolic Hydroxyl Group: As discussed, the free phenolic hydroxyl group is critical for IMPDH inhibition. Silylation or etherification of this group, as in this compound or the prodrugs mentioned previously, generally leads to a loss of activity against the target enzyme. acs.orgnih.gov
The Lactone Moiety: Studies on monocyclic analogs of MPA, which lack the fused lactone ring system, have shown that these derivatives are significantly less cytotoxic than MPA itself. nih.gov This suggests that the rigid, bicyclic phthalide (B148349) core is important for maintaining the correct conformation for potent biological activity.
The Carboxylic Acid: The free carboxylic acid is also important for activity, though it can be modified to create effective prodrugs like MMF. nih.govnih.gov The conversion back to the free acid in vivo is necessary for the drug's immunosuppressive effect. Studies on MPA analogs with a free carboxyl group have shown them to be more cytotoxic than their corresponding methyl ester counterparts. mostwiedzy.pl
The Hexenoic Acid Side Chain: Modifications to this chain can impact potency. The (E)-configuration of the double bond is a feature of the natural product. acs.org Research on amino acid conjugates attached via this chain has shown that the biological activity depends on the stereochemistry (configuration at the chiral center) and the nature of the amino acid substituent. mostwiedzy.pl
Substitutions on the Aromatic Ring: The placement of the methoxy (B1213986) and methyl groups on the aromatic ring also contributes to the molecule's activity profile. Analogs with modifications at these positions have been synthesized to probe their influence on IMPDH inhibition. nih.govresearchgate.net For instance, monocyclic analogs with a chloro group at the C-4 position showed some activity, whereas those with a methyl group or hydrogen were much less potent than MPA. nih.gov
Through the systematic synthesis and biological evaluation of analogs derived from protected intermediates, a detailed understanding of the chemical requirements for the immunosuppressive and cytotoxic effects of the mycophenolate class has been achieved.
Future Research Directions and Unexplored Avenues
Development of Novel and Efficient Synthetic Routes to O-TBS Methyl Mycophenolate
The synthesis of this compound is a multi-step process foundational to its use in further chemical exploration. The process generally involves two key transformations: the esterification of the carboxylic acid of mycophenolic acid (MPA) to form methyl mycophenolate, followed by the selective protection of the phenolic hydroxyl group with a tert-butyldimethylsilyl (TBS) group.
One established method for the esterification involves reacting mycophenolic acid with methanol (B129727) in the presence of a catalyst, such as tin(II) chloride, at reflux temperature. This reaction efficiently converts the carboxylic acid to its methyl ester. Another approach involves a transesterification process where a low-carbon alkyl ester of MPA is reacted with 2-morpholinoethanol.
Following esterification, the phenolic hydroxyl group is protected. The use of a tert-butyldimethylsilyl (TBS) group is a common strategy in organic synthesis to mask the reactivity of a hydroxyl group while other parts of the molecule are modified. This protection is crucial for enabling selective derivatization of the mycophenolate scaffold. Future research is focused on optimizing these reaction conditions to improve yields, reduce the number of steps, and utilize more environmentally benign reagents, thereby enhancing the accessibility of this compound for broader research applications.
Exploration of Alternative Protecting Groups and Derivatization Strategies for Enhanced Research Utility
The TBS group is just one of several options for protecting the phenolic hydroxyl of methyl mycophenolate. The choice of protecting group is critical as it dictates the conditions required for its removal and its stability throughout subsequent synthetic steps. Research into alternative protecting groups is an active area, aiming to provide chemists with a more versatile toolkit for synthesizing novel MPA derivatives. organic-chemistry.org For instance, the methoxyethoxymethyl (MEM) group has been used in the synthesis of labeled mycophenolate mofetil. lookchem.com More robust protecting groups like tert-butyldiphenylsilyl (TBDPS) have been employed when subsequent reaction conditions are harsh enough to cause undesired deprotection of more labile groups. mostwiedzy.pl
The primary purpose of creating the O-protected methyl mycophenolate intermediate is to facilitate derivatization at other positions of the molecule. This has led to the creation of a diverse library of MPA analogs for research purposes. These strategies aim to create compounds with potentially improved properties or to probe the structure-activity relationship of the molecule.
| Derivatization Strategy | Purpose and Research Goal | Example |
|---|---|---|
| Amino Acid Conjugation | To form amide bonds between the carboxyl group of MPA and various amino acid esters. mostwiedzy.pl | Methyl ester and free carboxyl group analogs of MPA. mostwiedzy.pl |
| Heterocyclic Conjugation | To couple MPA with heterocyclic moieties like acridines and acridones, which are known for their biological activities. mostwiedzy.pl | Ester conjugates of MPA with N-(ω-hydroxyalkyl)-9-acridone-4-carboxamides. mostwiedzy.pl |
| Glucosamine Conjugation | To potentially improve bioavailability and target specific tissues, such as the kidney. researchgate.net | Mycophenolic acid-glucosamine conjugates. researchgate.net |
| Modification at C-5, C-7, and C-6' | To explore the structure-activity relationship by altering key positions on the mycophenolate core structure. researchgate.net | Analogs with modifications to the phthalide (B148349) ring and the hexenoic acid side chain. researchgate.net |
Future work will likely involve expanding this chemical toolbox, exploring novel linkers and conjugation partners to fine-tune the molecule's properties for specific research applications.
Advanced Mechanistic Studies at Cellular and Subcellular Levels Using High-Resolution Techniques
The primary mechanism of action of mycophenolic acid, the active form of its derivatives, is the potent, selective, and reversible inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH). nih.govnih.gov This enzyme is critical for the de novo synthesis of guanosine (B1672433) nucleotides, a pathway upon which activated T and B lymphocytes are highly dependent. researchgate.netclinpgx.org This selective inhibition leads to a cytostatic effect on these immune cells. researchgate.netclinpgx.org
While this central mechanism is well-established, advanced research techniques are needed to dissect the more subtle and downstream effects at cellular and subcellular levels. High-resolution imaging techniques, such as confocal microscopy and electron microscopy, can be employed to visualize the morphological changes in lymphocytes and other cells upon treatment with mycophenolate derivatives. In vitro studies using murine T and B cells have been instrumental in quantifying the effects on cell proliferation and apoptosis. nih.gov
Future studies should leverage techniques like live-cell imaging to track the dynamics of cellular processes in real-time. The use of fluorescently labeled mycophenolate derivatives could help map their subcellular localization and interaction with cellular components. Such high-resolution approaches will be critical to fully understanding the intricate cellular consequences of IMPDH inhibition and identifying other potential intracellular targets.
Integration with Systems Biology Approaches (e.g., metabolomics, proteomics, transcriptomics) in Research Models
Systems biology offers a holistic view of the biological impact of a compound by simultaneously measuring changes across multiple molecular layers. mdpi.com These 'omics' technologies are powerful tools for moving beyond a single-target perspective and understanding the network-level effects of mycophenolate derivatives. cornell.eduscispace.com
Transcriptomics : By analyzing the complete set of RNA transcripts, researchers can identify genes whose expression is altered by the compound. A study on mycophenolate mofetil (MMF) identified a molecular footprint of 170 specifically affected genes, which in turn implicated 14 molecular pathways. nih.gov
Proteomics : This approach involves the large-scale study of proteins. cornell.edu Proteomics can reveal changes in protein expression, post-translational modifications, and protein-protein interactions following treatment. For example, activity-based proteomics combined with metagenomics has been used to identify specific gut bacterial enzymes that reactivate mycophenolate, providing insight into its metabolism. nih.gov
Metabolomics : This is the comprehensive profiling of small molecule metabolites. cornell.edu Given that MPA's primary target is a metabolic enzyme, metabolomics is particularly well-suited to map the downstream consequences of IMPDH inhibition on cellular metabolism.
Integrating these multi-omics datasets can provide a comprehensive picture of the drug's mode of action, help generate new hypotheses, and identify potential biomarkers. cornell.edu Future research will benefit from applying these techniques to various cell types and preclinical models to build more sophisticated models of mycophenolate's biological activity.
Identification of New Molecular Targets and Biological Pathways in Pre-clinical Settings
While IMPDH is the primary target, preclinical research has uncovered additional mechanisms and biological pathways that contribute to the effects of mycophenolate. researchgate.netclinpgx.org These secondary mechanisms are crucial for a complete understanding of the compound's activity.
| Molecular Target/Pathway | Observed Effect | Potential Consequence |
|---|---|---|
| Glycosylation of Adhesion Molecules | Depletion of guanosine nucleotides suppresses the glycosylation and expression of some adhesion molecules. researchgate.netnih.gov | Decreased recruitment of lymphocytes and monocytes to sites of inflammation. researchgate.netnih.gov |
| Apoptosis of Activated T-lymphocytes | MPA can induce apoptosis (programmed cell death) in activated T-cells. researchgate.netclinpgx.org | Elimination of specific clones of immune cells responding to stimuli. researchgate.netclinpgx.org |
| Nitric Oxide (NO) Synthesis | MPA depletes tetrahydrobiopterin, a co-factor for inducible nitric oxide synthase (iNOS). clinpgx.orgnih.gov | Suppression of NO production, which can reduce tissue damage mediated by peroxynitrite. clinpgx.orgnih.gov |
| p53 Signaling Pathway | Methyl Mycophenolate has been shown to regulate the p53 signaling pathway. patsnap.com | Inhibition of cancer cell growth. patsnap.com |
Challenges and Opportunities in Fundamental Chemical and Biological Research on Mycophenolate Derivatives
The continued investigation of mycophenolate derivatives is not without its challenges. From a chemical perspective, the synthesis of novel analogs can be complex, requiring multi-step procedures with careful selection of protecting groups and reaction conditions. mostwiedzy.pl Biologically, a key challenge lies in the significant inter-individual variability observed in the pharmacokinetics of MPA. nih.govscilit.com This variability is influenced by genetic polymorphisms in metabolic enzymes, such as the uridino-glucuronosyl-transferase (UGT) family, and drug transporters. nih.govscilit.comfrontiersin.org
However, these challenges present significant research opportunities. There is a clear need for the development of novel derivatives with improved properties, such as enhanced stability or reduced off-target effects. nih.gov The pursuit of more effective and less toxic analogs remains a primary goal in the field. nih.gov Understanding the complex interplay between MPA, its metabolites, and various cellular transporters and enzymes is a major opportunity for mechanistic and pharmacogenetic research. scilit.comfrontiersin.org Furthermore, the discovery of new biological pathways affected by mycophenolate opens the door to exploring its utility as a research tool in fields beyond immunology, including cancer biology and inflammation. nih.govpatsnap.com The fundamental chemical and biological research on this compound and related compounds continues to be a rich and rewarding area of scientific inquiry.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying O-TBS Methyl Mycophenolate in biological samples, and how are they optimized to minimize interference from metabolites?
- Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is the gold standard due to its high sensitivity and specificity. Methods should include isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects. Chromatographic conditions (e.g., column type, gradient elution) must be optimized to resolve this compound from structurally similar metabolites, such as mycophenolic acid derivatives . Validation parameters (precision, accuracy, linearity) should adhere to FDA/EMA guidelines for bioanalytical assays.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Work should be conducted in a fume hood to prevent inhalation of particulates. Contaminated surfaces must be cleaned with ethanol-based solvents, and waste should be disposed of as hazardous chemical waste. Skin exposure requires immediate washing with soap and water, while eye exposure necessitates 15 minutes of irrigation .
Q. How can researchers ensure stability of this compound in solution during long-term storage?
- Store lyophilized powder at -20°C in airtight, light-resistant containers. For aqueous solutions, use buffered solvents (pH 6–7) and avoid repeated freeze-thaw cycles. Stability studies should assess degradation products via high-performance liquid chromatography (HPLC) over 6–12 months under intended storage conditions .
Advanced Research Questions
Q. What experimental design considerations are essential for preclinical-to-clinical translation of this compound efficacy data?
- Use species-specific pharmacokinetic (PK) models to account for metabolic differences (e.g., cytochrome P450 activity in rodents vs. humans). Dose-ranging studies should incorporate allometric scaling to predict human-equivalent doses. Include biomarkers (e.g., IMPDH enzyme inhibition) to bridge mechanistic outcomes between in vitro and in vivo models .
Q. How should researchers address discrepancies in efficacy outcomes between this compound monotherapy and combination regimens (e.g., with pirfenidone)?
- Conduct factorial-designed studies to isolate drug-drug interactions. Use longitudinal PK/pharmacodynamic (PD) sampling to identify synergistic or antagonistic effects. Statistical models (e.g., mixed-effects regression) must adjust for covariates like renal function or genetic polymorphisms in drug-metabolizing enzymes .
Q. What strategies mitigate inter-individual variability in this compound exposure during clinical trials?
- Implement therapeutic drug monitoring (TDM) with Bayesian forecasting to personalize dosing. Population PK models integrating covariates (e.g., albumin levels, UGT1A9 genotype) can predict exposure variability. Adaptive trial designs allow real-time dose adjustments based on interim PK/PD analyses .
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound?
- Validate in vitro assays using primary human cells (e.g., lymphocytes) instead of immortalized lines. In vivo studies should include tissue-specific pharmacokinetics (e.g., lymph node penetration) and pharmacodynamic markers (e.g., GTP depletion). Meta-analyses of preclinical data can identify confounding factors like solvent choice (DMSO vs. saline) .
Methodological Resources
- Analytical Validation : Refer to FDA Guidance for Industry: Bioanalytical Method Validation (2023) for protocol templates .
- Ethical Compliance : For human studies, use Institutional Review Board (IRB) templates from to document informed consent and participant selection criteria .
- Data Analysis : Employ nonlinear mixed-effects modeling software (e.g., NONMEM) for population PK studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
